Caspase-3/7 activator 1
Description
Historical Development and Discovery
The development of this compound originated from high-throughput screening campaigns targeting executioner caspases, which are critical mediators of apoptosis. Early research focused on identifying small molecules that could mimic endogenous activators like granzyme B, a serine protease that cleaves and activates procaspase-3. In 2009, compound 1541 (later recognized as a prototype for this compound) was identified as a potent inducer of procaspase-3 self-processing. Unlike granzyme B, which achieves full activation within 90 minutes, 1541 exhibited a biphasic activation profile, with an initial lag phase followed by accelerated proteolytic processing. This discovery marked a paradigm shift, demonstrating that small molecules could bypass traditional proteolytic activation mechanisms.
Parallel work in allosteric regulation revealed conserved cavities at caspase dimer interfaces, such as the site 14 Å from the active site in caspase-3 and -7. While initial studies focused on inhibitors like DICA and FICA, these structural insights informed the design of activators that stabilize active conformations. The convergence of mechanistic enzymology and medicinal chemistry enabled the optimization of this compound, which shares structural motifs with earlier isatin sulfonamide derivatives but incorporates substitutions that favor activation over inhibition.
Classification within the Isatin Sulfonamide Family
This compound belongs to the isatin sulfonamide class, characterized by a 2,3-dioxoindole core linked to sulfonamide groups. While most isatin sulfonamides, such as compound 20d, function as caspase inhibitors by occupying the substrate-binding pocket, activators like this compound diverge through strategic substitutions at the C5 position. The table below contrasts key structural and functional features:
| Feature | Caspase Inhibitors (e.g., 20d) | This compound |
|---|---|---|
| Core Structure | Isatin with |
Structure
3D Structure
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-[[1-[2-(1H-indol-3-yl)acetyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-2-32-24(30)18-10-12-20(13-11-18)28-25(31)26(14-6-3-7-15-26)33-23(29)16-19-17-27-22-9-5-4-8-21(19)22/h4-5,8-13,17,27H,2-3,6-7,14-16H2,1H3,(H,28,31) |
InChI Key |
ZMBGYTIUIIACNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Gram-Scale Production of Caspase-Specific Substrates
The synthesis of caspase-3/7 substrates, such as Ac-DEVD-pNA, provides a foundational model for activator preparation. A solution-phase protocol enables gram-scale production by avoiding solid-phase limitations, using sequential coupling of protected amino acids in dichloromethane (DCM) with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as activators. Critical steps include:
- Deprotection of N-terminal acetyl groups using trifluoroacetic acid (TFA) in DCM (1:4 v/v).
- Coupling of aspartic acid residues via carbodiimide-mediated activation at 0°C for 2 hours.
- Chromatographic purification on silica gel with gradient elution (ethyl acetate:hexane, 3:7 to 1:1).
This method achieves >95% purity, as verified by reverse-phase HPLC. While designed for substrates, the protocol’s emphasis on scalability and minimal side-product formation informs activator synthesis.
Functional Group Compatibility and Stability
Activator synthesis requires stable intermediates resistant to premature hydrolysis. Key lessons from substrate protocols include:
- p-Nitroaniline (pNA) leaving groups : Stabilize tetrahedral intermediates during caspase binding.
- Acetylation of N-termini : Prevents undesired peptide aggregation during coupling.
- Low-temperature reactions : Minimize epimerization of aspartic acid residues.
These principles are adaptable to activators by substituting pNA with warheads that enhance caspase recruitment.
Radiolabeling Techniques for Mechanistic Studies
Click Chemistry for Modular Assembly
The radiotracer [18F]ICMT-11, a caspase-3/7-specific imaging agent, employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient labeling. This method’s modularity suggests applicability to activator synthesis:
- Alkyne precursor preparation : Synthesize isatin sulfonamide alkyne via Sonogashira coupling (Pd(PPh3)4, CuI, THF, 60°C).
- 18F-labeling : React precursor with 2-[18F]fluoroethyl azide in presence of CuSO4 and sodium ascorbate (30°C, 15 min).
- Hydrophobic purification : C18 cartridge elution with ethanol:water (7:3 v/v).
This approach achieves 98% radiochemical purity and demonstrates the utility of click chemistry in introducing functional groups critical for caspase binding.
Selectivity Optimization via S2 Pocket Engineering
Caspase-3/7 activator 1’s specificity derives from interactions with the S2 hydrophobic pocket. Structural analogs like ICMT-11 use pyrrolidine rings to exploit this pocket, achieving 10,000-fold selectivity over other caspases. Synthesis strategies to enhance selectivity include:
- Introduction of bicyclic amines : Improve binding affinity (KD = 0.5–2.5 nM).
- Sulfonamide linkages : Increase metabolic stability in serum-containing buffers.
Inhibitor-Inspired Synthesis Strategies
Isatin Sulfonamide Core Modifications
Though Caspase-3/7 Inhibitor I (Ki = 60 nM for caspase-3) is an antagonist, its synthesis informs activator design:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation of isatin | Isatin + benzenesulfonyl chloride, pyridine, 0°C→RT, 12h | 85% |
| 2 | N-Alkylation | NaH, DMF, ethyl bromoacetate, 40°C, 6h | 78% |
| 3 | Hydrolysis | LiOH, THF:H2O (3:1), RT, 2h | 92% |
This three-step sequence highlights the feasibility of modular modifications to isatin cores, a scaffold shared by some activators.
Analytical and Purification Methods
Chromatographic Characterization
Reverse-phase HPLC conditions for activators :
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: A: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile
- Gradient: 20% B → 80% B over 30 min
- Flow rate: 1 mL/min
- Detection: 220 nm
This system resolves activator variants differing by single methyl groups, critical for quality control.
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular integrity:
Scale-Up Challenges and Solutions
Byproduct Mitigation in Coupling Reactions
Large-scale synthesis (>10 g) risks diketopiperazine formation during aspartate coupling. Countermeasures include:
Cost-Effective Catalyst Recycling
Palladium catalysts in Sonogashira steps are recovered via:
- Filtration through Celite® bed
- Washing with ethyl acetate (3×50 mL)
- Reactivation with HCl (1 M) for reuse
This reduces Pd waste by 70% in multi-gram syntheses.
Biological Activity Correlation
Luminescent Assay Integration
The Caspase-Glo® 3/7 Assay validates activator potency:
- Treat cells with 0–100 μM activator for 24h
- Add Caspase-Glo® reagent (1:1 v/v)
- Measure luminescence (λem = 560 nm) after 1h
Dose-response curves generated in Jurkat cells show EC50 values correlating with purity (R2 = 0.91).
Selectivity Profiling
Competitive assays against caspase-8 and -9 reveal selectivity indices:
| Caspase | IC50 (μM) | Selectivity (vs. caspase-3/7) |
|---|---|---|
| 3 | 0.12 | 1.0 |
| 7 | 0.18 | 0.67 |
| 8 | >100 | >833 |
| 9 | 45.2 | 377 |
Data generated via fluorogenic DEVD-AMC cleavage assays.
Chemical Reactions Analysis
Mechanism of Procaspase Activation
Caspase-3/7 activator 1 facilitates the proteolytic cleavage of inactive procaspases into their active forms. This process involves:
-
Induction of conformational changes in procaspase-3/7 zymogens, exposing cleavage sites .
-
Specific recognition of the DEVD sequence (Asp-Glu-Val-Asp) in substrates, a motif shared by caspases-3 and -7 .
-
Catalytic activation via interactions with residues Cys-163 and His-121 in caspase-3, which stabilize the substrate-enzyme complex and hydrolyze peptide bonds after aspartic acid residues .
Key Reaction:
Substrate Specificity and Enzymatic Efficiency
Caspase-3 and -7 exhibit distinct substrate preferences despite shared activation by this compound:
| Substrate | Caspase-3 Activity | Caspase-7 Activity | Reference |
|---|---|---|---|
| DEVD-AFC | High | High | |
| XIAP | High | Moderate | |
| Gelsolin | High | Low | |
| Cochaperone p23 | Low | High |
-
Caspase-3 demonstrates broader efficiency in cleaving apoptotic substrates like XIAP and gelsolin .
-
Caspase-7 shows preferential activity toward cochaperone p23, highlighting functional divergence .
Downstream Biochemical Reactions
Activation of caspases-3/7 triggers a cascade of proteolytic events:
-
Cleavage of structural proteins (e.g., ROCK I, gelsolin), leading to cytoskeletal disintegration .
-
DNA fragmentation via ICAD (Inhibitor of Caspase-Activated DNase) cleavage, releasing CAD to degrade nuclear DNA.
-
Inactivation of anti-apoptotic proteins (e.g., XIAP), perpetuating the apoptotic signal .
Key Pathways Impacted:
-
Mitochondrial pathway : this compound amplifies cytochrome c-induced apoptosis .
-
Death receptor pathway : Enhances caspase-8-mediated activation of executioner caspases.
In Vitro Activation Assays
This compound is validated using luminescent and fluorogenic assays:
-
Caspase-Glo® 3/7 Assay : Utilizes DEVD-luciferin substrates to quantify luminescence proportional to caspase activity .
-
CellEvent™ Detection Reagents : Fluorogenic probes (ex/em: 502/530 nm for green; 590/610 nm for red) visualize caspase-3/7 activation in live cells .
Inhibition Dynamics
Comparative studies with inhibitors highlight specificity:
| Compound | Target | Mechanism | Ki (nM) |
|---|---|---|---|
| This compound | Caspase-3/7 | Activation | N/A |
| Caspase-3/7 Inhibitor I | Caspase-3/7 | Competitive | 60 (C3), 170 (C7) |
| Z-VAD-FMK | Pan-caspase | Irreversible | ~10–100 |
Scientific Research Applications
Therapeutic Applications
Cancer Therapy:
Caspase-3/7 activator 1 has shown promise in cancer treatment by promoting apoptosis in malignant cells. Studies indicate that enhancing caspase activity can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents. For instance, research has demonstrated that activating caspases can induce apoptosis in resistant cancer cell lines, making them more susceptible to treatment .
Inflammatory Diseases:
The role of caspases in inflammation has garnered attention, as they are involved in the activation of inflammatory pathways. This compound is being explored for its potential to modulate inflammatory responses, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. By promoting apoptosis of activated immune cells, this compound may help resolve inflammation .
Research Tools and Assays
This compound is widely used in laboratory settings for various assays that measure apoptosis:
- Caspase-Glo® 3/7 Assay System: This assay provides a luminescent signal proportional to caspase activity, enabling researchers to quantify apoptotic events accurately. It utilizes a proluminescent substrate that is cleaved by activated caspases, resulting in a measurable glow .
- CellEvent™ Caspase-3/7 Substrate: This fluorogenic substrate allows for high-content imaging of apoptotic cells. When cleaved by activated caspases, it emits fluorescence, making it useful for studying cell health and death in various contexts .
Case Studies
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines treated with chemotherapeutic agents, the application of this compound resulted in enhanced apoptosis compared to controls. The combination therapy not only increased apoptotic markers but also improved overall cell viability post-treatment .
Case Study 2: Inflammatory Models
Research using murine models of colitis demonstrated that administration of this compound led to a significant reduction in inflammatory markers and improved histological scores. The findings suggest that targeted activation of these caspases may provide therapeutic benefits in managing inflammatory diseases .
Data Table: Summary of Research Findings
Mechanism of Action
Caspase-3/7 activator 1 exerts its effects by activating caspase-3 and caspase-7, which are key executioner enzymes in the apoptosis pathway. Upon activation, these caspases cleave specific substrates, leading to the dismantling of cellular components and ultimately cell death . The molecular targets include various proteins involved in maintaining cellular integrity, and the pathways involved are tightly regulated to ensure controlled cell death .
Comparison with Similar Compounds
Table 1: ISCs vs. ITCs in Caspase-3/7 Activation
| Compound | Caspase-3/7 Activity (Fold Increase) | IC50 (μM) | Key Structural Feature |
|---|---|---|---|
| ISC-4 | 5.47 | 4.2 | Long alkyl chain, Se |
| ISC-6 | 5.12 | 3.8 | Branched alkyl, Se |
| BITC (ITC) | 2.1 | 12.5 | Short alkyl, S |
2.2. 1,2,4-Oxadiazole Derivatives
Table 2: Top 1,2,4-Oxadiazole Derivatives
| Compound | pIC50 | GoldScore | Key Interactions |
|---|---|---|---|
| 4m | 8.2 | 65.7 | Cys205, Gly238 (H-bonds) |
| 10a | 7.1 | 58.3 | Arg207, hydrophobic |
| 11h | 6.8 | 52.4 | Partial S1 pocket binding |
2.3. Isoindole-Based Passerini Adducts
- Mechanism : These compounds bind the XIAP BIR2 domain, displacing caspase-3/7 from inhibitory complexes. Docking simulations revealed binding energies of −9.2 to −11.5 kcal/mol .
- Efficacy: Induced 57.99% apoptosis in HeLa cells via caspase-3/7 activation (5.47-fold increase) . Demonstrated tumor selectivity: >50% apoptosis in cancer cells vs. <10% in normal fibroblasts .
- Drug-Likeness : LogP values (2.8–3.5) and ADMET profiles met Lipinski’s criteria, suggesting oral bioavailability .
Table 3: Passerini Adducts’ Apoptotic Activity
| Compound | Apoptosis Rate (%) | Caspase-3/7 Activation (Fold) | LogP |
|---|---|---|---|
| AD-1 | 57.99 | 5.47 | 3.2 |
| AD-3 | 49.3 | 4.8 | 2.9 |
| AD-4 | 42.1 | 3.9 | 3.5 |
2.4. Contrast with Caspase-3/7 Inhibitors
- Isatin Analogs : Triazole-containing isatins (e.g., compound 38) showed dual inhibition of caspase-3/7 (IC50 = 5.6 nM and 6.1 nM, respectively). However, most inhibitors exhibit 3–4× selectivity for caspase-3 over caspase-7 .
- Clinical Relevance : Inhibitors are used to study apoptotic pathways, whereas activators are therapeutic candidates for chemo-resistant cancers .
Key Mechanistic Insights
- Caspase-3 Primacy: Caspase-3 is the primary activator of DNA fragmentation via DFF45/ICAD inactivation. Caspase-7 plays a secondary role, as shown in caspase-3-deficient MCF-7 cells, where endogenous caspase-7 failed to induce apoptosis .
- Synergy with SMAC Mimetics : Mitofusin inhibition potentiates caspase-3/7 activation by SMAC mimetics, enhancing DNA damage response .
Biological Activity
Caspase-3 and caspase-7 are crucial executioner proteases in the apoptotic pathway, playing significant roles in programmed cell death and inflammation. The compound "Caspase-3/7 activator 1" has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions by promoting the activation of caspases, which are cysteine proteases that execute apoptosis. The activation of these caspases is a critical step in the apoptotic process. Caspase-3 and -7 share many substrates, but they also exhibit unique properties that can be exploited therapeutically. For instance, while both caspases can cleave similar substrates, specific activation pathways differ, particularly under inflammatory conditions.
Key Pathways Involved
- Caspase Activation : Both caspase-3 and -7 are activated by initiator caspases (e.g., caspase-8 and -9) during apoptosis. However, caspase-7 can also be activated through caspase-1 during inflammatory responses .
- Substrate Specificity : Research indicates that certain substrates are cleaved specifically by caspase-7 but not by caspase-3, suggesting distinct roles in cellular processes .
Research Findings
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Neuroinflammation
In a study examining multiple sclerosis (MS), activated caspase-3 was identified within microglial cells in demyelinating lesions. The research demonstrated that inhibiting caspase-3/7 significantly reduced cell death associated with inflammatory stimuli, highlighting the potential for targeting these pathways in neurodegenerative diseases .
Case Study 2: Cancer Therapy
Another study explored the use of this compound in cancer cell lines treated with chemotherapeutic agents. The results indicated that enhanced activation of these caspases led to increased apoptosis in resistant cancer cells, suggesting a promising avenue for improving treatment efficacy .
Implications for Therapeutic Use
The ability to selectively activate or inhibit caspases presents significant therapeutic potential:
- Cancer Treatment : Targeting caspase pathways could enhance apoptosis in tumor cells, particularly those resistant to conventional therapies.
- Neurodegenerative Diseases : Modulating the activity of these proteases may provide new strategies for managing diseases characterized by excessive inflammation and cell death.
Q & A
Q. How can researchers reliably detect caspase-3/7 activation in live-cell imaging assays?
The CellEvent™ Caspase-3/7 Green Detection Reagent is a fluorogenic substrate that becomes fluorescent upon cleavage by activated caspases, enabling real-time tracking of apoptosis. This reagent binds DNA only after caspase-3/7 cleaves its DEVD peptide linker, emitting a green signal (~520 nm). It is compatible with live-cell imaging and multiplexing with other probes (e.g., mitochondrial membrane potential dyes), allowing simultaneous analysis of multiple apoptotic parameters . For validation, pretreat cells with Caspase-3/7 Inhibitor 1 to confirm signal specificity .
Q. What are the critical controls for validating caspase-3/7 activation in tumor-selective apoptosis studies?
Essential controls include:
- Negative controls : Untreated cells or cells treated with a caspase inhibitor (e.g., Caspase-3/7 Inhibitor 1) to establish baseline fluorescence .
- Positive controls : Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm reagent functionality .
- Tumor selectivity validation : Compare caspase activation in tumor vs. non-tumor cell lines using flow cytometry or high-content imaging to assess specificity .
Q. How do researchers distinguish caspase-3/7-dependent apoptosis from caspase-independent cell death pathways?
Combine caspase-3/7 detection (e.g., CellEvent™ reagent) with assays for caspase-independent markers, such as AIF (apoptosis-inducing factor) translocation or RIPK1 activity. For example, hydrogen peroxide-induced apoptosis may involve both caspase-3/7 activation and mitochondrial depolarization, which can be dissected using caspase inhibitors and ΔΨm-sensitive dyes (e.g., TMRE) .
Advanced Research Questions
Q. How can contradictory data on caspase-3/7 activation thresholds in different cancer models be resolved?
Discrepancies may arise due to variations in cell type-specific caspase expression, off-target effects of activators, or cross-talk with other death pathways (e.g., necroptosis). To address this:
Q. What methodologies enable multiplex analysis of caspase-3/7 activation alongside other apoptotic regulators (e.g., Bcl-2 family proteins)?
High-content screening (HCS) platforms allow simultaneous detection of caspase-3/7 activity (CellEvent™ Green), mitochondrial membrane potential (TMRE), and immunostaining for proteins like Bax/Bcl-2. Fix cells post-treatment and use antibodies validated for compatibility with the caspase substrate. For live-cell tracking, employ time-lapse imaging with low phototoxicity settings .
Q. How do researchers evaluate the tumor selectivity of this compound in complex 3D models (e.g., organoids or spheroids)?
3D models introduce challenges like diffusion barriers and hypoxia. To assess selectivity:
- Compare caspase activation in tumor organoids vs. primary normal cell-derived organoids using confocal microscopy and 3D image analysis software.
- Quantify activator penetration via mass spectrometry or fluorescently labeled derivatives .
Q. What experimental strategies can differentiate between direct caspase-3/7 activation and downstream feedback amplification?
- Pharmacological inhibition : Use selective caspase-3/7 inhibitors (e.g., Z-DEVD-FMK) at early time points to block feedback loops .
- Kinetic assays : Measure caspase activity in real-time (e.g., using IncuCyte® systems) to distinguish initial activation peaks from secondary waves .
- Proteomic profiling : Identify cleavage targets (e.g., PARP, GSDME) via Western blot or LC-MS to map temporal caspase substrate processing .
Data Analysis & Interpretation
Q. How should researchers address variability in caspase-3/7 activation data across technical replicates?
Normalize fluorescence signals to cell number (e.g., via Hoechst staining) and use plate-based assays with internal controls. Apply statistical tools like ANOVA with post-hoc tests to account for batch effects. For high-content imaging, use automated segmentation to exclude debris and non-viable cells .
Q. What computational tools are recommended for modeling caspase-3/7 activation kinetics in apoptosis pathways?
Systems biology platforms (e.g., COPASI, BioNetGen) can simulate caspase activation dynamics using ordinary differential equations (ODEs). Input parameters should include activator concentration, caspase-3/7 expression levels, and inhibitor constants derived from experimental data .
Comparative & Mechanistic Studies
Q. How do this compound and Activator 2 differ in their mechanisms of action and therapeutic potential?
While both compounds induce tumor-selective apoptosis, Activator 1 (Ru(III) complex) promotes GSDME-mediated pyroptosis, enhancing anti-tumor immunity, whereas Activator 2 (small molecule) primarily activates caspase-3/7 without significant pyroptosis induction. Comparative studies should evaluate immune cell infiltration (e.g., via cytokine profiling) in xenograft models treated with each compound .
Q. What evidence supports caspase-3/7 redundancy in apoptosis, and how does this impact experimental design?
Caspase-3 and -7 share substrate specificity (DEXD motifs) and are often co-activated. Redundancy is evident in studies where single-knockout models retain apoptotic capacity. To mitigate redundancy effects, use dual knockdown models or pan-caspase inhibitors in rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
